molecular formula C15H14O4 B14527155 5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde CAS No. 62427-30-9

5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde

Cat. No.: B14527155
CAS No.: 62427-30-9
M. Wt: 258.27 g/mol
InChI Key: FIBMMCSXLOKFDH-UHFFFAOYSA-N
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Description

5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde is an organic compound with a complex structure that includes a furan ring, a methoxy group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with furan-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carboxylic acid.

    Reduction: Formation of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar structure but lacks the furan ring and aldehyde group.

    2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar structure but has additional methoxy groups.

    4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure but has a hydroxyl group instead of an aldehyde group.

Uniqueness

5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde is unique due to the presence of both the furan ring and the aldehyde group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62427-30-9

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

5-(2-methoxy-4-prop-2-enylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C15H14O4/c1-3-4-11-5-7-13(14(9-11)17-2)19-15-8-6-12(10-16)18-15/h3,5-10H,1,4H2,2H3

InChI Key

FIBMMCSXLOKFDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2=CC=C(O2)C=O

Origin of Product

United States

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